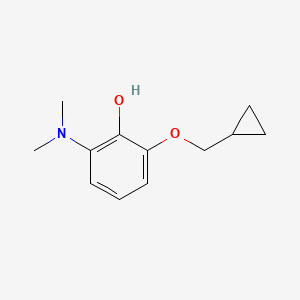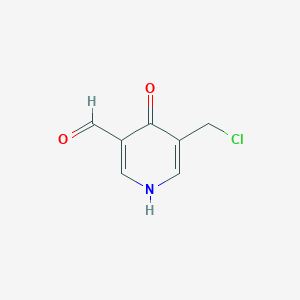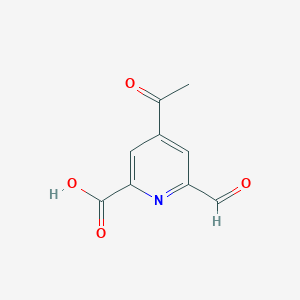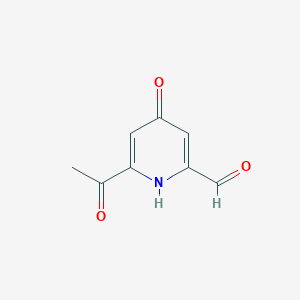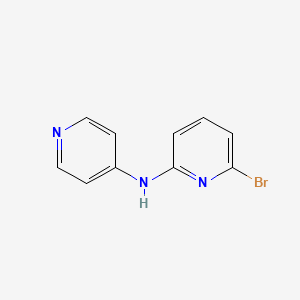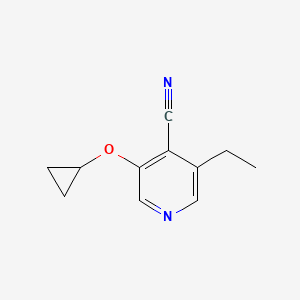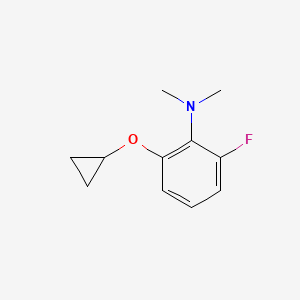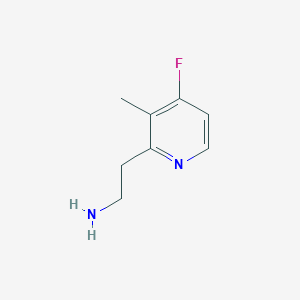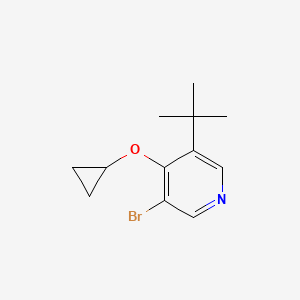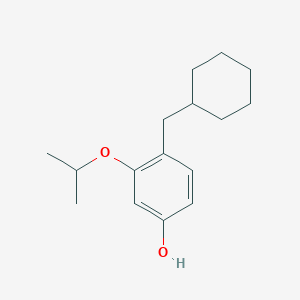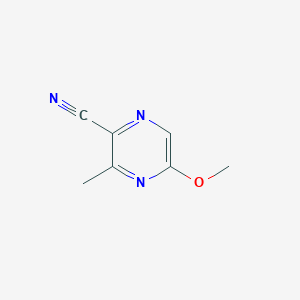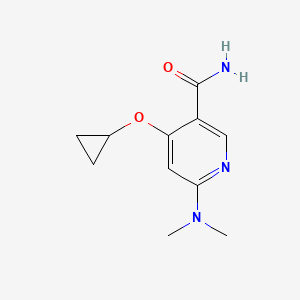
4-Cyclopropoxy-6-(dimethylamino)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-6-(dimethylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is a derivative of nicotinamide, which is known for its extensive biological activities, including anti-inflammatory, antimicrobial, and antifungal properties . Nicotinamide derivatives have been widely studied for their potential therapeutic applications in medicine and agrochemistry .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-6-(dimethylamino)nicotinamide can be achieved through various methods. One common approach involves the reaction of methyl nicotinate with amines or benzylamines in the presence of a reusable lipase catalyst, such as Novozym® 435 from Candida antarctica . This reaction is typically carried out at 50°C for 35 minutes, resulting in high product yields (81.6–88.5%) and shorter reaction times compared to traditional batch processes .
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the formation of various cyanoacetamide derivatives .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-6-(dimethylamino)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-6-(dimethylamino)nicotinamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-6-(dimethylamino)nicotinamide involves its role as a nicotinamide derivative. Nicotinamide is a component of coenzymes such as nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for redox reactions and energy production in cells . This compound influences DNA repair, cellular stress responses, and various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-6-(dimethylamino)nicotinamide can be compared with other nicotinamide derivatives, such as:
2-Chloro-N-(2-chlorophenyl)nicotinamide: Known for its antibacterial properties.
2-Chloro-N-(3-chlorophenyl)nicotinamide: Exhibits antifungal activities.
N-(2-Bromophenyl)-2-chloronicotinamide: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other nicotinamide derivatives .
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
4-cyclopropyloxy-6-(dimethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)10-5-9(16-7-3-4-7)8(6-13-10)11(12)15/h5-7H,3-4H2,1-2H3,(H2,12,15) |
InChI-Schlüssel |
KSTGCZOOBVHOMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C(C(=C1)OC2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


